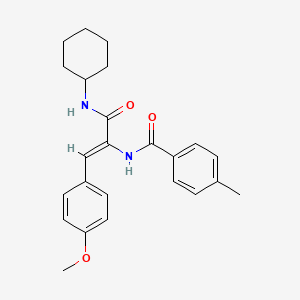
2,2-bis(ethylsulfonyl)-N,N'-bis(4-methoxyphenyl)ethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE is a synthetic organic compound characterized by its unique structure, which includes two ethanesulfonyl groups and two 4-methoxyphenyl groups attached to an ethene-1,1-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethanesulfonyl chloride to form the intermediate ethanesulfonamide. This intermediate is then reacted with ethene-1,1-diamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanesulfonyl derivatives.
Applications De Recherche Scientifique
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-BIS(BUTYLSULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE
- 2,2-BIS(METHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE
Uniqueness
2,2-BIS(ETHANESULFONYL)-N,N’-BIS(4-METHOXYPHENYL)ETHENE-1,1-DIAMINE is unique due to its specific combination of ethanesulfonyl and 4-methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C20H26N2O6S2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2,2-bis(ethylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine |
InChI |
InChI=1S/C20H26N2O6S2/c1-5-29(23,24)20(30(25,26)6-2)19(21-15-7-11-17(27-3)12-8-15)22-16-9-13-18(28-4)14-10-16/h7-14,21-22H,5-6H2,1-4H3 |
Clé InChI |
KBNGLKGCEGKOGV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11700335.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11700349.png)
![N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)

![4-bromo-N'-{[4-(4-propylcyclohexyl)phenyl]carbonyl}benzohydrazide](/img/structure/B11700359.png)
![Butyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11700362.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(3,5-dimethylphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B11700366.png)
![(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B11700374.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11700376.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700380.png)
![Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11700387.png)
